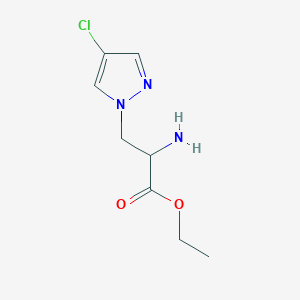

Ethyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C8H12ClN3O2 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

ethyl 2-amino-3-(4-chloropyrazol-1-yl)propanoate |

InChI |

InChI=1S/C8H12ClN3O2/c1-2-14-8(13)7(10)5-12-4-6(9)3-11-12/h3-4,7H,2,5,10H2,1H3 |

InChI Key |

QKTZFEWOMJXWDA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CN1C=C(C=N1)Cl)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two main stages:

- Formation of the 4-chloro-1H-pyrazole ring

- Attachment of the amino acid ethyl ester moiety at the 3-position of the pyrazole

The methods reported in the literature mostly rely on nucleophilic substitution reactions where the pyrazole nitrogen acts as a nucleophile reacting with appropriately substituted haloalkyl esters.

Formation of the Pyrazole Ring

The pyrazole ring bearing the 4-chloro substituent is generally synthesized via condensation reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or 1,3-diketones. For example:

- Cyclization of hydrazine with 4-chloro-substituted β-diketones under reflux in ethanol or other solvents yields 4-chloro-1H-pyrazoles.

- Alternative methods include cycloaddition reactions under basic conditions, sometimes catalyzed by silver salts or other transition metals to improve yield and selectivity.

Introduction of the Amino Acid Ester Side Chain

The attachment of the amino acid side chain is commonly achieved by nucleophilic substitution of the pyrazole nitrogen on an α-halo ester, such as ethyl 2-bromo-3-amino-propanoate or derivatives thereof:

- Reaction conditions:

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrazole nitrogen and generate the nucleophile.

- Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for solubility and reaction efficiency.

- Temperature: Typically room temperature to mild heating (25–60 °C).

- Mechanism: The pyrazole nitrogen attacks the electrophilic carbon of the haloester, displacing the halide and forming the C–N bond linking the pyrazole to the amino acid ester.

Alternative Synthetic Routes

Some patents and research articles suggest alternative routes involving:

- Protection/deprotection strategies of amino groups to improve selectivity and yield during esterification or substitution steps.

- One-pot syntheses where the pyrazole ring formation and amino acid ester attachment occur sequentially without isolation of intermediates.

- Use of coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and bases such as DIPEA (N,N-Diisopropylethylamine) in DMF to facilitate amide bond formation in related pyrazole derivatives.

Summary Table of Preparation Methods

Reaction Analysis and Considerations

Reaction Yields and Purity

- Pyrazole ring synthesis typically yields moderate to high purity products (70–90%) after recrystallization.

- The nucleophilic substitution step can be optimized by controlling base equivalents and reaction time to minimize side reactions such as elimination or over-alkylation.

Challenges

Scale-Up Considerations

- Industrial synthesis may employ continuous flow reactors for better heat and mass transfer.

- Purification often involves crystallization and chromatographic techniques to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to yield different hydrogenated products.

Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea[][3].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives[3][3].

Scientific Research Applications

Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is explored for use in agrochemicals and as intermediates in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-amino-3-(4-propyl-1H-pyrazol-1-yl)propanoate

Molecular Formula : C₁₁H₁₉N₃O₂

Molecular Weight : 225.29 g/mol

Key Differences :

- Substituent : Propyl group replaces chlorine at the pyrazole 4-position.

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

Molecular Formula : C₁₀H₁₂N₂O₄

Molecular Weight : 224.21 g/mol

Key Differences :

- Core Structure : Replaces pyrazole with a nitro-substituted phenyl ring.

- Functional Groups : Nitro group introduces strong electron-withdrawing effects, contrasting with the chloro-pyrazole’s moderate electronegativity.

- Applications : The nitro group may enhance stability in certain synthetic intermediates but risks metabolic reduction to amines in vivo.

Telotristat Ethyl (Prodrug)

Molecular Formula : C₂₇H₂₆ClF₃N₆O₃

Molecular Weight : 575.0 g/mol (free base)

Key Differences :

- Complexity: Incorporates a trifluoroethoxy-pyrimidine-phenyl backbone alongside the pyrazole and amino-propanoate moieties.

- Function: Acts as a prodrug for telotristat, a tryptophan hydroxylase (TPH) inhibitor. Unlike the simpler ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate, telotristat ethyl is designed for targeted enzyme inhibition and controlled hydrolysis to its active metabolite .

- Pharmacokinetics : Hydrolyzed by carboxylesterases to release the active acid form, emphasizing the role of ester groups in prodrug design .

Pharmacological and Stability Comparisons

Stability Profiles

Biological Activity

Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C8H10ClN3O2

- Molecular Weight : 203.64 g/mol

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

- PD-1/PD-L1 Pathway : Research indicates that compounds with pyrazole moieties can act as inhibitors of the PD-1/PD-L1 pathway, which plays a critical role in immune evasion by tumors. By blocking this interaction, these compounds can enhance T-cell responses against cancer cells .

- Androgen Receptor Modulation : Some studies suggest that derivatives of pyrazole, including this compound, may function as selective androgen receptor modulators (SARMs). This property could be beneficial in treating conditions related to androgen deficiency or prostate cancer .

Biological Activities

The compound exhibits a range of biological activities, which are summarized in the following table:

| Activity | Description |

|---|---|

| Antitumor Activity | Inhibits tumor growth by modulating immune responses through PD-L1 inhibition. |

| Antimicrobial Properties | Demonstrates antibacterial and antifungal activities against various pathogens. |

| Anti-inflammatory Effects | Reduces inflammation in models of acute and chronic inflammatory diseases. |

| Neuroprotective Effects | Shows potential in protecting neuronal cells from oxidative stress and apoptosis. |

Case Study 1: Antitumor Efficacy

A study conducted on various pyrazole derivatives demonstrated that this compound exhibited significant antitumor activity in vitro. The mechanism was linked to the inhibition of the PD-L1 pathway, allowing for enhanced T-cell activation against cancer cells .

Case Study 2: Antimicrobial Activity

Research published in PubMed highlighted the antimicrobial properties of pyrazole derivatives, including this compound. It was effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent for infectious diseases .

Case Study 3: Anti-inflammatory Properties

In a model of rheumatoid arthritis, this compound significantly reduced markers of inflammation and joint swelling, indicating its potential use in treating inflammatory conditions .

Q & A

Q. What are the common synthetic routes for Ethyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate?

The compound can be synthesized via condensation or aza-Michael addition reactions. For example, pyrazole-containing amino acids are often prepared by reacting protected amino esters with functionalized pyrazoles under basic conditions, followed by deprotection . High-throughput screening (HTS) methods, such as those used in identifying telotristat ethyl (a structurally related compound), may also optimize reaction conditions by testing catalysts, solvents, and temperature gradients .

Q. How can the purity and structural integrity of this compound be validated?

Use analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Mass Spectrometry (MS) for molecular weight verification. Crystallographic refinement using programs like SHELXL can resolve ambiguities in stereochemistry or bond lengths .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data are limited, general protocols for pyrazole derivatives include:

- Using NIOSH/CEN-certified respirators (e.g., OV/AG/P99) to prevent inhalation.

- Wearing chemical-resistant gloves (e.g., nitrile) and full-body protection to avoid dermal exposure.

- Avoiding drainage contamination due to potential environmental persistence .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data for this compound?

Discrepancies in bond angles or lattice parameters may arise from twinning or low-resolution data. Use:

- SHELXD/SHELXE for robust phase determination in challenging datasets.

- High-resolution synchrotron data to reduce noise.

- Validation tools (e.g., R-factor analysis, electron density maps) to assess model accuracy .

Q. What methodologies are used to study its enzyme inhibition kinetics (e.g., TPH1/TPH2)?

- In vitro binding assays : Measure IC₅₀ values using purified human enzymes (e.g., tryptophan hydroxylases TPH1/TPH2). Telotristat ethyl (a derivative) showed 28–34-fold greater inhibition for TPH1/TPH2 compared to its parent drug .

- Metabolic stability studies : Use carboxylesterase enzymes to assess prodrug activation kinetics, with HPLC or LC-MS monitoring metabolite formation .

Q. How does the compound’s stability vary under different storage conditions?

Conduct accelerated stability studies :

- Expose the compound to 40°C/75% relative humidity for 6 months.

- Monitor degradation via HPLC for byproducts (e.g., ester hydrolysis).

- Compare results to baseline data stored at -20°C under inert gas .

Q. What strategies resolve low solubility in aqueous buffers during in vitro assays?

- Use co-solvents (e.g., DMSO ≤1% v/v) with solubility <10 μM.

- Optimize pH-adjusted solutions (e.g., phosphate buffers at pH 7.4).

- Employ nanoparticle encapsulation to enhance bioavailability without altering activity .

Q. How can polymorphism in solid forms impact pharmacological performance?

- Screen for polymorphs via X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) .

- Correlate crystal forms with dissolution rates using biorelevant media (e.g., FaSSIF/FeSSIF).

- Patent data suggest specific polymorphs (e.g., Form I/II) may exhibit superior shelf-life or bioavailability .

Data Contradiction Analysis

Q. Why do different studies report conflicting logP values for this compound?

Variations arise from measurement techniques:

- Experimental : Shake-flask vs. HPLC-derived logP.

- Computational : Differences in force fields (e.g., MMFF94 vs. GAFF). Validate using standardized OECD guidelines for partition coefficient determination .

Q. How to reconcile discrepancies in reported metabolic half-lives?

Factors include:

- Species-specific metabolism : Human vs. rodent liver microsomes.

- Enzyme batch variability : Use pooled microsomes to reduce inter-experimental error.

- Analytical sensitivity : LC-MS/MS offers higher accuracy than UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.